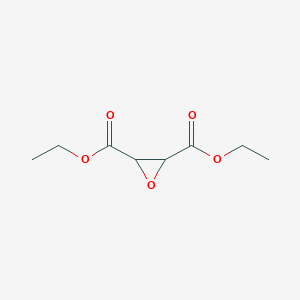

Diethyl oxirane-2,3-dicarboxylate

描述

属性

IUPAC Name |

diethyl oxirane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQMMUIJQDSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502842 | |

| Record name | Diethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66647-17-4 | |

| Record name | Diethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Organic Synthesis

Diethyl oxirane-2,3-dicarboxylate is widely used as a chiral building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity in various chemical transformations .

Biological Studies

The compound has been employed in biological research for studying enzyme mechanisms. Its structure allows it to act as a substrate in enzymatic reactions, facilitating insights into enzyme kinetics and mechanisms .

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It is investigated for its role in synthesizing chiral drugs and as a selective inhibitor of cysteine proteases, which are implicated in diseases such as cancer and inflammation .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the production of fine chemicals. Its ability to undergo various reactions makes it a valuable component in manufacturing diverse chemical products.

Case Studies and Research Findings

- Enzymatic Reactions :

-

Antimicrobial Activity :

- Derivatives of this compound exhibited significant antimicrobial properties against Leishmania major. This suggests its potential as a therapeutic agent against parasitic infections.

- Cancer Research :

相似化合物的比较

Comparison with Similar Compounds

Structural and Enantiomeric Variants

Dimethyl Oxirane-2,3-Dicarboxylate (CAS: 56958-97-5):

Enantiomeric Variants :

- (2R,3R)- and (2S,3S)-Diethyl Oxirane-2,3-Dicarboxylate :

- Synthesized identically to their dimethyl counterparts .

- Stereochemistry impacts biological activity; the (2S,3S) enantiomer is preferred in DCG-04 for targeted proteome labeling .

Functional and Reactive Derivatives

Diethyl Acetylenedicarboxylate (CAS: 762-21-0):

- Diethyl Thieno[3,4-b]pyrazine-2,3-Dicarboxylate: Structure: Incorporates a sulfur-nitrogen heterocycle. Applications: Exhibits near-infrared (NIR) fluorescence, used in optoelectronic materials . Synthesis: Pd-catalyzed C–H activation with diethyl 2,3-dioxosuccinate .

Quinoline-Based Dicarboxylates

- Diethyl 6-Bromoquinoline-2,3-Dicarboxylate (CAS: 892874-41-8): Molecular Formula: C₁₅H₁₄BrNO₄ (MW: 368.18 g/mol). Applications: Bromine substitution enhances electrophilicity, making it a pharmaceutical intermediate .

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for Diethyl oxirane-2,3-dicarboxylate to ensure laboratory safety?

- Store in a locked, secure area away from incompatible substances (e.g., strong oxidizing agents) .

- Use appropriate PPE (gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Dispose of waste via certified hazardous waste handlers in compliance with local regulations .

Q. What synthetic routes are available for preparing this compound, and how is stereochemical purity controlled?

- Synthesize via epoxidation of diethyl acetylenedicarboxylate or cycloaddition reactions. For enantiomeric control, use chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures via chromatographic separation .

- Example: Ethyl (2S,3S)-oxirane-2,3-dicarboxylate is prepared using protocols adapted from asymmetric epoxidation, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography resolves stereochemistry and bond angles (e.g., θmax = 27.5° for diffraction data) .

- NMR spectroscopy (¹H/¹³C) identifies ester carbonyl signals (δ ~165–170 ppm) and epoxide protons (δ ~3.5–4.5 ppm). Purity is validated via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- The (2R,3R) and (2S,3S) isomers act as chiral building blocks in Diels-Alder reactions, where stereochemistry dictates endo/exo selectivity and product enantiomeric excess (e.g., >90% ee with (2R,3R) isomer) .

- Methodological tip: Use Lewis acids (e.g., Ti(OiPr)₄) to enhance dienophile activity and regioselectivity .

Q. What role does this compound play in polymer chemistry, particularly in catalyst design?

- As an internal electron donor in Ziegler-Natta catalysts, it modulates polyolefin stereoregularity. For example, MgCl₂-supported TiCl₄ catalysts with (2R,3R) isomer produce isotactic polybutene with a polydispersity index (PDI) of 2.1–2.5, vs. 3.0–3.5 for racemic mixtures .

- Optimization: Adjust donor/cocatalyst ratios (e.g., Al/Ti molar ratio = 50–100) to balance activity and stereospecificity .

Q. How can mechanistic contradictions in epoxide ring-opening reactions be resolved using this compound?

- Conflicting nucleophilic attack pathways (e.g., SN2 vs. SN1 mechanisms) are analyzed via kinetic isotope effects (KIEs) and Hammett plots. For example, aryl-substituted nucleophiles favor SN2 pathways (ρ = +2.1), while bulky nucleophiles show mixed mechanisms .

- Data reconciliation: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data to model transition states .

Q. What methodological challenges arise when using this compound in heterocyclic compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。